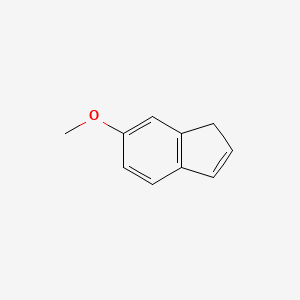

6-Methoxy-1H-indene

Übersicht

Beschreibung

6-Methoxy-1H-indene, also known as 1H-inden-6-yl methyl ether, is a compound with the molecular formula C10H10O . It has a molecular weight of 146.19 . The compound is typically a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of 6-Methoxy-1H-indene and its derivatives often involves reactions with allene and methylacetylene under single collision conditions . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate . Air-stable alkynophilic metal salts, such as PtCl2, PtCl4, and [RuCl2(CO)3]2, catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes .

Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indene is 1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 . The InChI key is HEUZFDDFOXBWAM-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reactions of 6-Methoxy-1H-indene often involve the p-tolyl radical with allene-d4 and methylacetylene-d4 . The reactions proceed via indirect reaction dynamics with laboratory angular distributions spanning about 20° in the scattering plane . The center-of-mass translational energy distribution determined a reaction exoergicity of 149 ± 28 kJ mol−1 and exhibited a pronounced maximum at around 20 to 30 kJ mol−1 .

Physical And Chemical Properties Analysis

The physical form of 6-Methoxy-1H-indene is a pale-yellow to yellow-brown liquid . The predicted boiling point of a similar compound, 1H-Indene, 6-methoxy-2-methyl-3-(1-methylethyl)-, is 297.9±29.0 °C . The predicted density is 0.992±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Microbiology

- Summary of the Application : 6-Methoxy-1H-indene is used in the production of an antifungal metabolite by the bacterium Bacillus toyonensis . This metabolite has shown potential in combating human fungal pathogens .

- Methods of Application or Experimental Procedures : The bacterium Bacillus toyonensis was isolated from soil and screened for the production of antifungal compounds . The purified extract, identified as 6-methoxy-1H-Indole-2-carboxylic acid, showed stability within a pH range of 6–7 and at temperatures of up to 50 °C . It demonstrated potential antifungal activity in the presence of various surfactants, detergents, and enzymes . To optimize the antifungal metabolite production, response surface methodology (RSM) with a face-centered central composite design was utilized, considering nutritional and environmental variables .

- Results or Outcomes : The optimal conditions for the production of the antifungal metabolite were found to be: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and 40 °C temperature . A confirmatory experiment validated the accuracy of the optimization process, resulting in an approximately 3.49-fold increase in production .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methoxy-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUZFDDFOXBWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623007 | |

| Record name | 6-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-indene | |

CAS RN |

3469-08-7 | |

| Record name | 6-Methoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

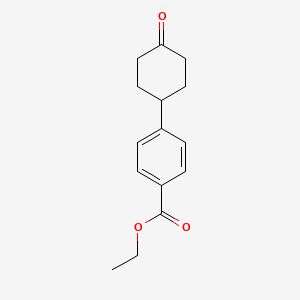

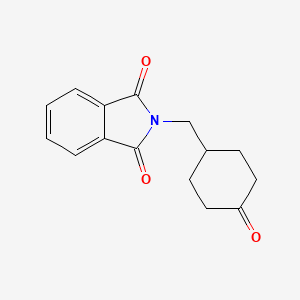

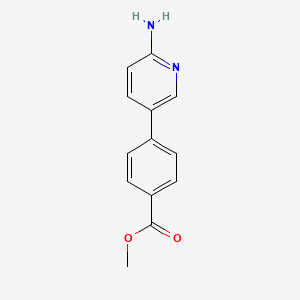

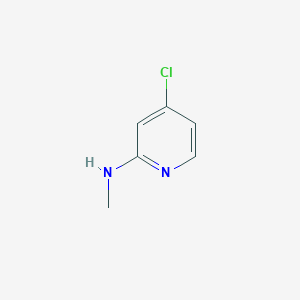

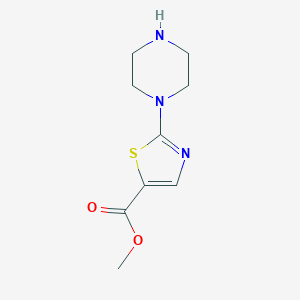

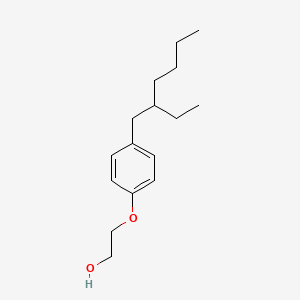

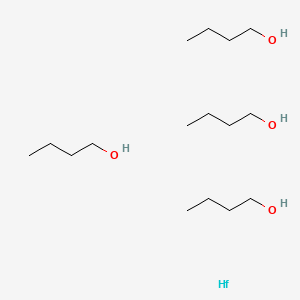

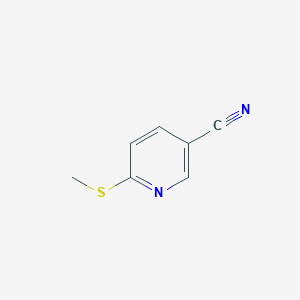

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)

![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)